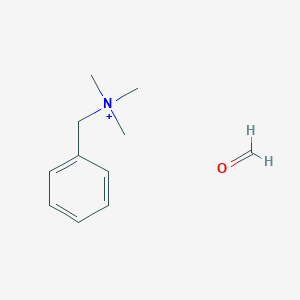
7-Methylpteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylpteridine is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures with two nitrogen atoms in each ring, making them significant in various biological and chemical processes. This compound is known for its presence in methanogenic bacteria, where it contributes to the characteristic blue fluorescence observed under fluorescence microscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Methylpteridine can be synthesized through various methods. One common approach involves the bromination of methyl pteridine, followed by reduction using hydriodic acid in glacial acetic acid . Another method includes the condensation of 6,7-dimethylpteridine with aliphatic amines under aqueous alkaline conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylpteridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions often involve hydriodic acid.
Substitution: Nucleophilic substitution reactions are common, especially at the ring nitrogens and carbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydriodic acid in glacial acetic acid is frequently used.
Substitution: Aliphatic amines and aqueous alkali are typical reagents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pteridines, depending on the nucleophile used.
Applications De Recherche Scientifique
7-Methylpteridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methylpteridine involves its interaction with specific molecular targets and pathways. In methanogenic bacteria, it plays a role in the metabolic processes that lead to methane production. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths, which is utilized in various fluorescence-based applications .
Comparaison Avec Des Composés Similaires
Pteridine: The parent compound of the pteridine family.
Dihydrobiopterin: A reduced form of pteridine involved in various biological processes.
Tetrahydrobiopterin: Another reduced form with significant biological roles.
Uniqueness: 7-Methylpteridine is unique due to its specific methyl substitution, which imparts distinct chemical and physical properties. Its role in methanogenic bacteria and its fluorescence characteristics set it apart from other pteridine derivatives .
Propriétés
Numéro CAS |
936-40-3 |
|---|---|
Formule moléculaire |
C7H6N4 |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
7-methylpteridine |
InChI |
InChI=1S/C7H6N4/c1-5-2-9-6-3-8-4-10-7(6)11-5/h2-4H,1H3 |
Clé InChI |
KOCYTWBTXZOUFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C=NC=NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


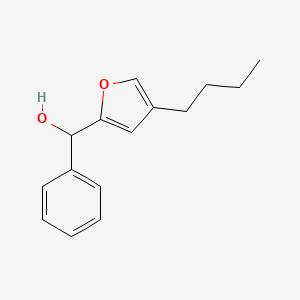
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
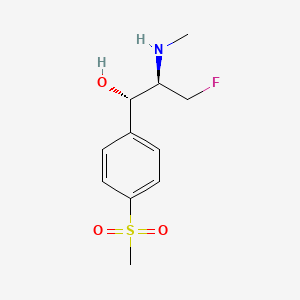
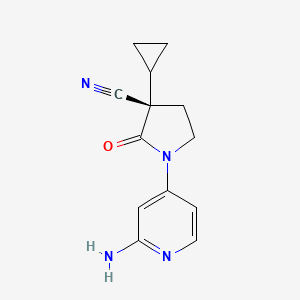
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)
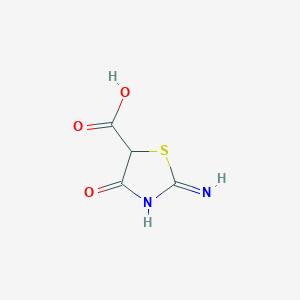
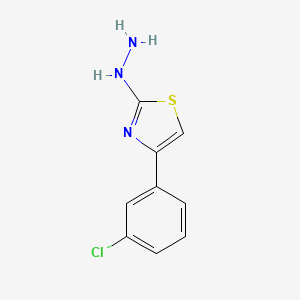
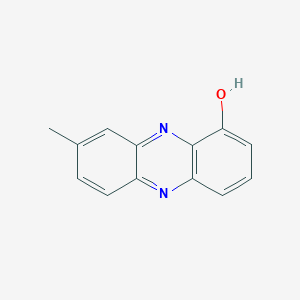
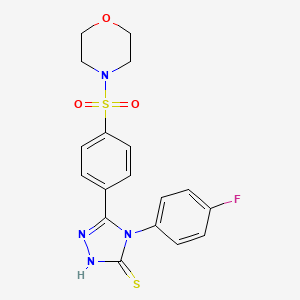
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
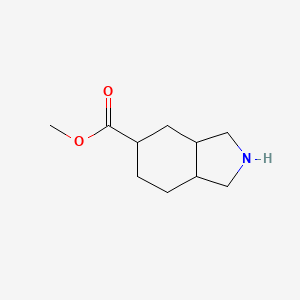
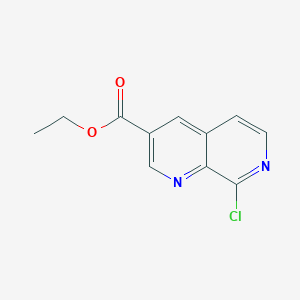
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)
